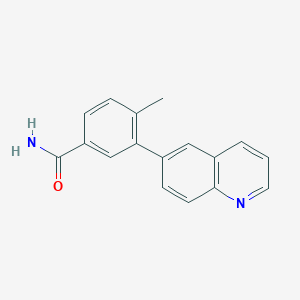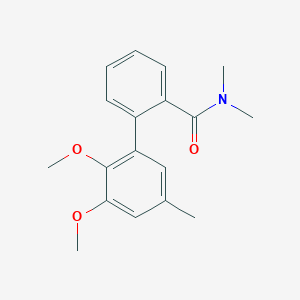![molecular formula C20H27FN2O3S B5681855 2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CPD 22 and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPD 22 is related to its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron, which regulates the levels of dopamine in the brain. By inhibiting this transporter, CPD 22 increases the levels of dopamine in the synapse, which can have a range of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
CPD 22 has been shown to have a range of biochemical and physiological effects, including increased dopamine release, altered dopamine receptor signaling, and changes in behavior. These effects are related to the compound's ability to inhibit the dopamine transporter and increase the levels of dopamine in the synapse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPD 22 for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. However, one limitation is that CPD 22 can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several future directions for the study of CPD 22. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders based on CPD 22's ability to inhibit the dopamine transporter. Another area of interest is the development of new cancer treatments based on CPD 22's antitumor activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPD 22 and its potential applications in drug discovery and other scientific research areas.
In conclusion, CPD 22 is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to inhibit the dopamine transporter and have a range of biochemical and physiological effects makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. Further research is needed to fully understand the potential applications of CPD 22 in drug discovery and other scientific research areas.
Métodos De Síntesis
The synthesis method for CPD 22 involves the reaction of 2-cyclopentyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol and 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with sodium hydride and spirocyclic lactam to produce CPD 22.
Aplicaciones Científicas De Investigación
CPD 22 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, CPD 22 has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications for the treatment of Parkinson's disease and other neurological disorders. In cancer research, CPD 22 has been shown to have antitumor activity in vitro and in vivo, suggesting that it could be a potential candidate for the development of new cancer treatments. In drug discovery, CPD 22 has been used as a tool compound to study the structure and function of the dopamine transporter and other related proteins.
Propiedades
IUPAC Name |
2-cyclopentyl-9-(2-fluorophenyl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c21-17-7-3-4-8-18(17)27(25,26)22-13-11-20(12-14-22)10-9-19(24)23(15-20)16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOMSVNEMLZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)
![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)

![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)


![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681851.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
